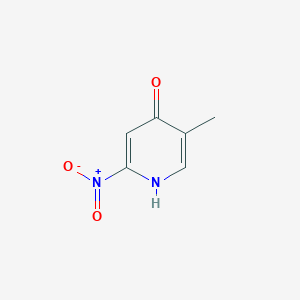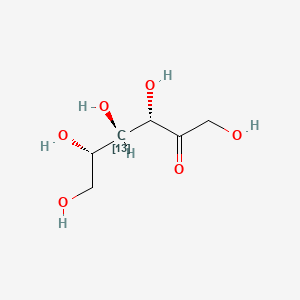
(3S,4S,5S)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4S,5S)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one is a chemical compound with the molecular formula C6H12O6. It is a hexose, a type of simple sugar, and is known for its multiple hydroxyl groups attached to the carbon chain. This compound is significant in various biochemical processes and has applications in different scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S,5S)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one can be achieved through several methods. One common approach involves the oxidation of glucose using specific oxidizing agents under controlled conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium at a specific pH and temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves the fermentation of glucose using specific strains of microorganisms. These microorganisms are capable of converting glucose into the desired compound through a series of enzymatic reactions. The process is optimized for yield and purity, and the product is subsequently purified using various techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
(3S,4S,5S)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: It can be reduced to form different reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid. The reactions are typically carried out in acidic or basic conditions.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents. The reactions are usually performed in anhydrous solvents.
Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various carboxylic acids, while reduction can produce different alcohols. Substitution reactions can result in the formation of esters, ethers, and other derivatives.
科学研究应用
(3S,4S,5S)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is involved in metabolic pathways and is used in studies related to carbohydrate metabolism and enzymatic reactions.
Medicine: It has potential therapeutic applications and is studied for its effects on various biological processes and diseases.
Industry: The compound is used in the production of pharmaceuticals, food additives, and other industrial products.
作用机制
The mechanism of action of (3S,4S,5S)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products through enzymatic reactions. It can also interact with receptors and other proteins, modulating their activity and influencing various biological processes.
相似化合物的比较
Similar Compounds
Glucose: A simple sugar with a similar structure but different stereochemistry.
Fructose: Another hexose with a different arrangement of hydroxyl groups.
Mannose: A hexose with a different configuration of hydroxyl groups.
Uniqueness
(3S,4S,5S)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one is unique due to its specific stereochemistry and the arrangement of hydroxyl groups. This unique structure gives it distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
分子式 |
C6H12O6 |
|---|---|
分子量 |
181.15 g/mol |
IUPAC 名称 |
(3S,4S,5S)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6+/m0/s1/i5+1 |
InChI 键 |
BJHIKXHVCXFQLS-HMCZEMNTSA-N |
手性 SMILES |
C([C@@H]([13C@@H]([C@@H](C(=O)CO)O)O)O)O |
规范 SMILES |
C(C(C(C(C(=O)CO)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


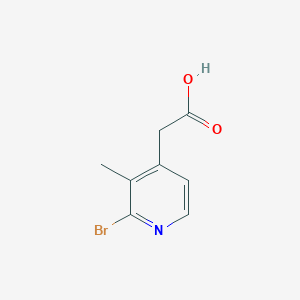
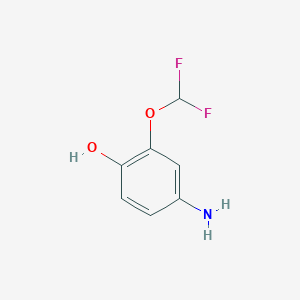
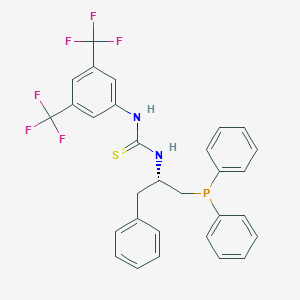
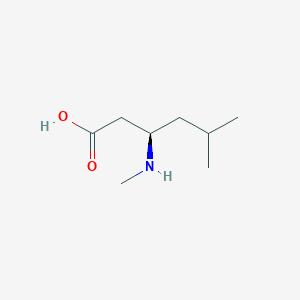
![5-Bromo-2-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12951188.png)
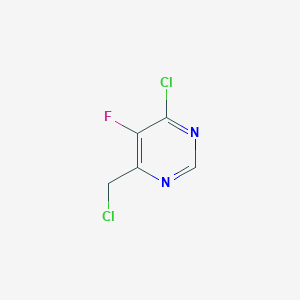
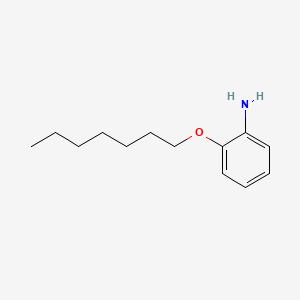
![N-[2-(1H-imidazol-5-yl)ethyl]-3-oxobutanamide](/img/structure/B12951203.png)
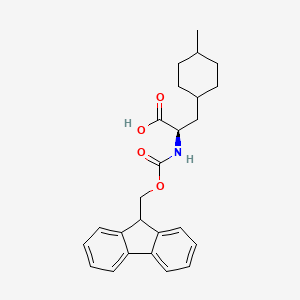
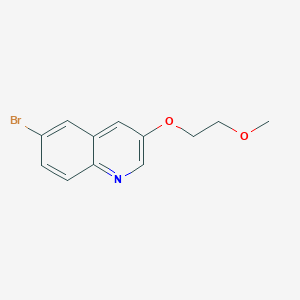
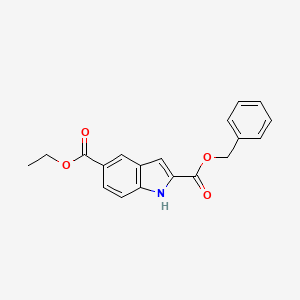

![4-Chloro-8-(3,4-dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B12951234.png)
